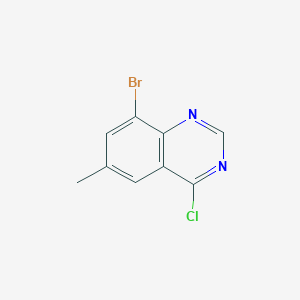

8-Bromo-4-chloro-6-methylquinazoline

説明

Chemical identity and nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 1100207-81-5, establishing its unique chemical identity within the global chemical database. The compound exhibits a precise molecular formula of C₉H₆BrClN₂ with a molecular weight of 257.51 g/mol, representing a trisubstituted quinazoline derivative. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the specific positions of substituents on the quinazoline ring system. The bromine atom occupies position 8, the chlorine atom is located at position 4, and the methyl group is attached at position 6 of the quinazoline heterocycle.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=CC2=C(Cl)N=CN=C2C(Br)=C1, which provides a standardized method for describing the molecular connectivity. The compound also bears the MDL number MFCD16987765, facilitating its identification in chemical databases and literature searches. Alternative systematic names include quinazoline, 8-bromo-4-chloro-6-methyl-, which emphasizes the parent quinazoline structure and the specific substitution pattern.

The molecular architecture consists of a bicyclic quinazoline core comprising a fused benzene ring and pyrimidine ring, with the halogen substituents and methyl group strategically positioned to influence both chemical reactivity and biological activity. Storage recommendations specify maintenance under sealed, dry conditions at 2-8°C to preserve compound integrity and prevent degradation. The European Community number 871-758-5 provides additional regulatory identification for this compound within chemical commerce and research applications.

Historical context in heterocyclic chemistry research

The development of this compound is intrinsically linked to the broader historical evolution of quinazoline chemistry, which traces its origins to the pioneering work of nineteenth-century chemists. The first quinazoline derivative was prepared in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This initial discovery established the foundation for subsequent investigations into quinazoline chemistry and its synthetic methodologies.

The systematic study of quinazolines advanced significantly in 1895 when August Bischler and Lang reported the first synthesis of quinazoline itself through decarboxylation of the 2-carboxy derivative. This breakthrough was followed by the more practical synthesis developed by Siegmund Gabriel in 1903, who devised a route from o-nitrobenzylamine that involved reduction with hydrogen iodide and red phosphorus to produce 2-aminobenzylamine, subsequent condensation with formic acid to yield dihydroquinazoline, and final oxidation to quinazoline. The name "quinazoline" was proposed by Widdege, reflecting its structural relationship to quinoline and its isomeric nature with other diazanaphthalenes.

The twentieth century witnessed extensive expansion of quinazoline chemistry, with researchers exploring various substitution patterns and synthetic methodologies to access diverse quinazoline derivatives. The introduction of halogenated quinazolines, including compounds with bromine and chlorine substituents, represented a significant advancement in the field due to their enhanced reactivity and potential for further functionalization. Multi-substituted derivatives like this compound emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and synthetic utility. Modern synthetic approaches have incorporated eco-friendly methodologies, atom-efficient processes, and multi-component reaction strategies to access quinazoline derivatives with improved yields and reduced environmental impact.

Significance in medicinal chemistry frameworks

This compound occupies a prominent position within medicinal chemistry frameworks due to the established pharmacological significance of quinazoline derivatives and the specific advantages conferred by its substitution pattern. Quinazoline derivatives represent one of the most significant families of heterocyclic compounds in pharmaceutical research, demonstrating broad-spectrum biological activities including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties. The quinazoline scaffold has been recognized as a privileged structure in drug discovery, with numerous therapeutic agents containing this core architecture having achieved clinical success.

The strategic placement of halogen atoms and the methyl group in this compound provides multiple opportunities for medicinal chemistry optimization. Halogen substituents, particularly bromine and chlorine, serve dual functions as both reactive sites for further chemical modification and as pharmacophoric elements that can enhance binding affinity to biological targets. The presence of these halogens enables cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations that facilitate the development of structure-activity relationships and the creation of compound libraries for biological screening.

The compound's utility as an intermediate in pharmaceutical synthesis is exemplified by its potential role in developing tyrosine kinase inhibitors, a class of anticancer agents that has demonstrated remarkable clinical success. Quinazoline-based tyrosine kinase inhibitors target key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis, including epidermal growth factor receptor, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor pathways. The specific substitution pattern of this compound positions it as a valuable building block for accessing such therapeutically relevant targets.

Recent research has highlighted the importance of quinazoline derivatives in addressing analgesic and anti-inflammatory therapeutic needs, with structure-activity relationship studies demonstrating that specific substitution patterns can significantly influence pharmacological activity. The methyl group at position 6 and the halogen substituents at positions 4 and 8 in this compound create a unique electronic and steric environment that may contribute to enhanced biological activity or improved pharmacokinetic properties. Furthermore, the compound's molecular weight and lipophilicity parameters fall within favorable ranges for drug-like properties, supporting its potential utility in medicinal chemistry applications.

特性

IUPAC Name |

8-bromo-4-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-6-8(7(10)3-5)12-4-13-9(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLYHQNVFCPRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727081 | |

| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100207-81-5 | |

| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-4-chloro-6-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

8-Bromo-4-chloro-6-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.51 g/mol. The compound features a quinazoline core substituted with bromine at the 8-position and chlorine at the 4-position, along with a methyl group at the 6-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

This compound exhibits significant anticancer properties primarily through its inhibition of receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and survival pathways. By interfering with these signaling pathways, the compound can induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that derivatives of quinazoline, including this compound, show potent cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines.

- IC50 Values : The IC50 values for this compound were found to be significantly lower compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin, indicating higher potency in inhibiting cancer cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.85 ± 3.32 | |

| Erlotinib | MCF-7 | 9.9 ± 0.14 | |

| Doxorubicin | SW480 | 17.85 ± 0.92 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activities against various pathogens. Studies indicate that it possesses both antifungal and antibacterial effects, making it a candidate for further pharmacological exploration.

Comparative Studies

The compound was compared with other quinazoline derivatives to assess its antimicrobial efficacy:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antifungal | Moderate |

| 6-Bromoquinazoline | Antibacterial | High |

| 2-Chloro-6-methylquinazoline | Antifungal | Low |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of halogen atoms (bromine and chlorine) at specific positions enhances the biological activity of quinazoline derivatives. Modifications in the substitution pattern can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Cytotoxicity Assessment : A study conducted on a series of quinazoline derivatives, including this compound, revealed that modifications at the bromine and chlorine positions significantly influenced cytotoxicity against cancer cell lines.

- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to key residues in the active sites of target enzymes involved in cancer progression, suggesting a mechanism for its inhibitory action.

類似化合物との比較

Table 1: Substituent Positions and Key Differences

| Compound Name | CAS Number | Substituents (Positions) | Key Features |

|---|---|---|---|

| 8-Bromo-4-chloro-6-methylquinazoline | 1100207-81-5 | Br (8), Cl (4), CH₃ (6) | Methyl enhances lipophilicity |

| 6-Bromo-4-chloro-2-methylquinazoline | 39576-82-4 | Br (6), Cl (4), CH₃ (2) | Steric hindrance at position 2 |

| 8-Bromo-2,4-dichloroquinazoline | 38267-96-8 | Br (8), Cl (2,4) | Higher reactivity at Cl (2) |

| 8-Bromo-6-methylquinazolin-4(3H)-one | 215115-09-6 | Br (8), CH₃ (6), O (4) | Ketone group enables H-bonding |

| 6-Bromo-2-chloro-8-methoxyquinazoline | N/A | Br (6), Cl (2), OCH₃ (8) | Methoxy improves solubility |

Structural Insights :

- Positional Isomerism : Bromine at position 8 (target compound) vs. 6 (CAS 39576-82-4) alters electronic density, impacting nucleophilic substitution sites .

- Functional Groups : The 4-chloro group in the target compound contrasts with the 4-ketone in CAS 215115-09-6, affecting hydrogen-bonding capacity and reactivity .

- Steric Effects : Methyl at position 6 (target) vs. 2 (CAS 39576-82-4) influences steric accessibility for reactions .

Stability and Toxicity Considerations

準備方法

General Synthetic Strategy

The preparation of 8-Bromo-4-chloro-6-methylquinazoline typically involves multi-step reactions starting from appropriately substituted anilines or quinazolinone derivatives. The key transformations include:

- Formation of quinazolinone intermediates,

- Halogenation reactions (bromination and chlorination),

- Functional group modifications to introduce the methyl substituent at the 6-position.

Reported Preparation Methods

Three-Step Synthesis via Quinoline and Quinazolinone Intermediates

A patent (CN106432073B) describes a three-step method for preparing bromo-4-chloroquinoline derivatives, which can be adapted for quinazoline analogs with methyl substitution at the 6-position:

| Step | Reaction Description | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Formation of 3-(4-bromaniline) ethyl acrylate | 4-Bromaniline + ethyl propiolate in methanol, 30–50°C, N2 atmosphere | 3-(4-bromaniline) ethyl acrylate (crude) |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Dissolve crude in diphenyl ether, heat 200–220°C, cool, precipitate with petroleum ether, wash with ethyl acetate | 6-bromoquinoline-4(1H)-one, ~79.5% yield |

| 3 | Chlorination to bromo-4-chloroquinoline | 6-bromoquinoline-4(1H)-one + phosphorus trichloride in toluene, reflux 2 h, cool, precipitate with ether | Bromo-4-chloroquinoline, ~91.5% yield |

This method is noted for operational simplicity, environmental friendliness, and an overall yield exceeding 70%, suitable for industrial scale production.

Preparation of 8-Bromo-6-methylquinazolin-4(3H)-one Intermediate

A closely related intermediate, 8-bromo-6-methylquinazolin-4(3H)-one, is synthesized as follows:

| Step | Reaction Description | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Cyclization of precursor compound with formamidine acetate | Compound 45a + formamidine acetate in absolute ethanol, 85°C, 16 h | 8-Bromo-6-methylquinazolin-4(3H)-one, 800 mg from 1 g starting material (approx. 80% yield) |

This step involves the formation of the quinazolinone ring system with bromine and methyl substituents appropriately positioned.

Halogenation to Introduce Chlorine at the 4-Position

Following the formation of the quinazolinone intermediate, chlorination is performed typically using phosphorus oxychloride or phosphorus trichloride under reflux conditions in toluene or similar solvents to replace the 4-hydroxy or 4-oxo group with chlorine, yielding the target this compound.

Reaction Conditions and Yields Summary

| Compound | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-(4-bromaniline) ethyl acrylate | 4-Bromaniline + ethyl propiolate | Methanol | 30–50°C | Until reaction complete | Crude product | N2 atmosphere |

| 6-bromoquinoline-4(1H)-one | Cyclization | Diphenyl ether | 200–220°C | 2 h | ~79.5% | Precipitation with petroleum ether |

| Bromo-4-chloroquinoline | Phosphorus trichloride | Toluene | Reflux (approx. 110°C) | 2 h | ~91.5% | Precipitation with ether |

| 8-Bromo-6-methylquinazolin-4(3H)-one | Formamidine acetate | Absolute ethanol | 85°C | 16 h | ~80% | Cyclization step |

Analytical and Environmental Considerations

- The described methods emphasize ease of operation and environmental friendliness, avoiding harsh reagents where possible.

- High yields (70–90%) are reported, significantly improving over older methods with yields of 26–42%.

- Use of inert atmosphere (nitrogen) during sensitive steps prevents oxidation or side reactions.

- Purification typically involves precipitation and washing rather than extensive chromatographic methods, facilitating scale-up.

Research Findings and Industrial Relevance

- The improved synthesis routes enable cost-effective, scalable production of this compound, an important intermediate in pharmaceutical manufacture.

- The compound’s substitution pattern (bromo at 8, chloro at 4, methyl at 6) is critical for its reactivity and biological activity, making precise synthetic control essential.

- The methods reported in patent CN106432073B and related literature provide a robust framework for industrial application, with comprehensive yields and operational simplicity.

Summary Table of Preparation Methods

Q & A

Basic: What are the standard protocols for synthesizing 8-bromo-4-chloro-6-methylquinazoline, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation and substitution reactions. For example, 6-bromo-4-chloroquinazoline derivatives can be synthesized by reacting halogenated precursors with amines or other nucleophiles under reflux in polar aprotic solvents like DMF. Key steps include:

- Nucleophilic substitution : React 6-bromo-4-chloroquinazoline with methylamine derivatives in the presence of a base (e.g., Hunig’s base) at room temperature .

- Microwave-assisted synthesis : Accelerate reactions (e.g., Suzuki couplings) using microwave heating (150°C, 1 hour) with palladium catalysts .

- Purification : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane mixtures) to isolate high-purity products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C-Br at ~528 cm⁻¹, C=O at ~1705 cm⁻¹) .

- NMR : Confirm structure via H and C NMR. For example, methyl groups appear as singlets at δ ~2.51 ppm, while aromatic protons show splitting patterns consistent with substitution .

- LCMS/HRMS : Verify molecular weight and purity (>95%) using acetonitrile/water gradients with trifluoroacetic acid modifiers .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., MTT assays) against cancer cell lines .

- Enzyme kinetics : Measure IC values using purified targets (e.g., CDC2-like kinases) .

- Dose-response studies : Assess therapeutic windows by varying concentrations and monitoring apoptosis or cell cycle arrest .

Advanced: How do structural modifications influence the activity of this compound derivatives?

Methodological Answer:

- Substituent effects : Compare analogs (e.g., bromine vs. fluorine at position 6) to study steric/electronic impacts. Methoxy groups enhance solubility, while halogens alter reactivity .

- SAR studies : Synthesize derivatives with varying substituents (e.g., methyl, phenyl) and correlate changes with bioactivity using regression models .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting results .

- Replication : Reproduce conflicting studies under standardized protocols (e.g., identical solvent systems, purity thresholds) .

- Mechanistic studies : Use knockout cell lines or enzyme mutants to confirm target specificity .

Advanced: What computational strategies are used to predict the interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Simulate binding poses in protein active sites (e.g., using AutoDock Vina) .

- DFT calculations : Optimize geometries and calculate electrostatic potentials to predict reactivity .

- MD simulations : Model ligand-protein stability over time (≥100 ns trajectories) to assess binding affinity .

Advanced: How is X-ray crystallography applied to determine the crystal structure of quinazoline derivatives?

Methodological Answer:

- Data collection : Use synchrotron radiation for high-resolution diffraction data .

- Structure refinement : Apply SHELXL for small-molecule refinement or SHELXE for macromolecular phasing .

- Visualization : Generate ORTEP diagrams to illustrate thermal ellipsoids and stereochemistry .

Advanced: What methods are used to assess the solubility and stability of this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis : Quantify compound degradation under physiological conditions (pH 7.4, 37°C) .

- LogP determination : Measure partition coefficients (octanol/water) to predict membrane permeability .

- Accelerated stability studies : Expose samples to heat/humidity and monitor impurities via LCMS .

Advanced: What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Reaction homogeneity : Use continuous-flow reactors to maintain temperature control in large batches .

- Purification bottlenecks : Switch from column chromatography to recrystallization or centrifugal partitioning .

- Yield optimization : Screen catalysts (e.g., Pd(PPh)) and solvents (e.g., THF vs. DMF) via DoE (Design of Experiments) .

Advanced: How are metabolites of this compound identified in pharmacokinetic studies?

Methodological Answer:

- In vitro models : Incubate with liver microsomes and identify phase I/II metabolites via UPLC-QTOF .

- Isotopic labeling : Use C-labeled compounds to trace metabolic pathways in vivo .

- Data analysis : Apply software (e.g., MetaboLynx) to match fragmentation patterns with known databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。